Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-
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Overview
Description
Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of benzothiazole derivatives, including Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: Condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Cyclization Reactions: Cyclization of thioamide or carbon dioxide (CO2) as raw materials.
Copper-Catalyzed Condensation: Condensation of 2-aminobenzenethiols with nitriles.
Microwave Irradiation: One-pot multicomponent reactions using microwave irradiation.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
Benzothiazole derivatives undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions using reagents such as DMSO (Dimethyl sulfoxide) or molecular oxygen.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like DMF (Dimethylformamide), and catalysts such as copper or iodine. Major products formed from these reactions depend on the specific substituents and reaction conditions used.
Scientific Research Applications
Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- has several scientific research applications:
Medicinal Chemistry: Used in the development of anti-cancer, anti-bacterial, and anti-tuberculosis agents.
Agriculture: Employed as plant growth regulators and pesticides.
Materials Science: Utilized in the creation of fluorescence materials, imaging reagents, and electroluminescent devices.
Biological Research: Acts as enzyme inhibitors and neuroprotective agents.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its anti-cancer and anti-bacterial properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-Substituted Benzothiazoles: These compounds exhibit a range of biological activities, including anti-inflammatory and anti-viral effects.
Biological Activity
Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of the compound Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- and its potential therapeutic applications based on recent research findings.
Overview of Benzothiazole Compounds
Benzothiazole is a bicyclic compound that serves as a core structure in various bioactive molecules. The modifications to its structure can enhance its pharmacological properties. Recent studies have demonstrated that benzothiazole derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.
Synthesis and Characterization
The synthesis of Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- involves the introduction of a sulfonyl group and an octylphenyl moiety to the benzothiazole scaffold. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzothiazole derivatives. For instance, a study focusing on novel benzothiazole compounds indicated that certain derivatives significantly inhibited the proliferation of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at micromolar concentrations. These compounds also demonstrated apoptosis-promoting effects and induced cell cycle arrest by inhibiting critical signaling pathways like AKT and ERK .
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
B7 | A431 | 1-4 | Inhibition of AKT/ERK pathways |
B7 | A549 | 1-4 | Induction of apoptosis |
4i | HOP-92 | Not specified | Antitumor activity |
Antimicrobial Activity
Benzothiazole derivatives have also shown promising antimicrobial properties. A study evaluating their effectiveness against various bacterial strains found that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 25 to 200 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. The antimicrobial activity is attributed to their ability to disrupt cellular processes in bacteria.
Table 2: Antimicrobial Activity of Benzothiazole Compounds
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound 3 | Staphylococcus aureus | 25 |
Compound 4 | E. coli | 50 |
Compound 10 | Bacillus subtilis | 100 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. Some studies reported that these compounds could significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses .
Table 3: Anti-inflammatory Effects of Selected Benzothiazole Compounds
Compound Name | Cytokine Inhibition (%) | Concentration (µM) |
---|---|---|
B7 | IL-6: 40% | 1 |
B7 | TNF-α: 35% | 1 |
Case Study: Dual Action Against Cancer and Inflammation
A notable study investigated compound B7's dual action as an anticancer and anti-inflammatory agent. The results indicated that at concentrations as low as 1 µM, B7 not only inhibited cancer cell proliferation but also reduced inflammatory markers in vitro. This dual functionality positions B7 as a promising candidate for further development in treating cancers associated with chronic inflammation .
Computational Studies
Molecular docking studies have been employed to explore the interactions between benzothiazole derivatives and target proteins involved in cancer progression. Compounds like B7 showed strong binding affinities towards VEGFR-2 kinase, suggesting potential therapeutic applications in gastrointestinal cancers .
Properties
Molecular Formula |
C22H27NO2S2 |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
2-[(4-octylphenyl)methylsulfonyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H27NO2S2/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)17-27(24,25)22-23-20-11-8-9-12-21(20)26-22/h8-9,11-16H,2-7,10,17H2,1H3 |
InChI Key |
WLCGNGHWLCADEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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